molecular formula C30H52O3 B7888538 Panaxadiol

Panaxadiol

Cat. No.: B7888538
M. Wt: 460.7 g/mol
InChI Key: PVLHOJXLNBFHDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Panaxadiol is a complex organic compound belonging to the class of triterpenoids. Triterpenoids are a large and diverse group of naturally occurring organic compounds derived from six isoprene units. This particular compound is characterized by its multiple methyl groups and hydroxyl functionalities, making it a significant molecule in various biochemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Panaxadiol involves multiple steps, typically starting from simpler triterpenoid precursors. The process often includes:

    Hydroxylation: Introduction of hydroxyl groups at specific positions using reagents like osmium tetroxide or hydrogen peroxide.

    Methylation: Addition of methyl groups through reactions with methyl iodide or dimethyl sulfate in the presence of a base.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core via intramolecular cyclization reactions, often catalyzed by acids or transition metal complexes.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as microbial fermentation, where genetically engineered microorganisms are used to produce the compound from simple carbon sources. This method is advantageous due to its sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert ketones or aldehydes within the molecule to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like thionyl chloride or phosphorus tribromide are often used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary alcohols.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

Hepatoprotective Effects

Recent studies have demonstrated that Panaxadiol Saponin (PDS-C), isolated from Panax ginseng, exhibits hepatoprotective properties. Research conducted on mice with non-alcoholic fatty liver disease (NAFLD) indicated that PDS-C significantly improved liver function and reduced oxidative stress and inflammation. The study revealed that PDS-C promotes energy metabolism and modulates immune responses, establishing a foundation for its potential clinical application in treating liver diseases .

Parameter Control Group PDS-C Treatment Group
Liver Function ImprovementNo ChangeSignificant Improvement
Oxidative Stress LevelsHighReduced
Inflammation MarkersElevatedLowered

Anti-Obesity Effects

This compound has also been investigated for its role in obesity management. A study highlighted its ability to promote the "beigeing" of white adipocytes, which is crucial for thermogenesis and metabolic regulation. The compound was shown to modulate the β2/cAMP signaling pathway, enhancing energy expenditure and fat metabolism . This mechanism positions this compound as a potential therapeutic agent in combating obesity-related metabolic disorders.

Effect Mechanism
Increased ThermogenesisModulation of β2/cAMP Pathway
Enhanced Fat MetabolismPromotion of White Fat Beigeing

Anti-Cancer Properties

The anti-cancer potential of this compound has been explored through various studies focusing on its effects on different cancer cell lines. For instance, it has been reported to inhibit the growth of breast cancer cells (MCF-7) with an IC50 value indicating significant cytotoxicity. The mechanisms involve induction of apoptosis and inhibition of angiogenesis in tumor cells, suggesting that this compound could be a promising candidate for cancer therapy .

Cancer Type Cell Line IC50 (µM) Mechanism
Breast CancerMCF-7<1Apoptosis Induction
Other Cancer TypesVariousVariesAnti-Angiogenic Activity

Additional Therapeutic Applications

This compound's versatility extends beyond the aforementioned applications. It has shown promise in renal protection during acute kidney injury (AKI), where it exhibited effects similar to glucocorticoids in improving kidney function under stress conditions . Furthermore, it has been implicated in cardiovascular health by enhancing vasodilation and protecting cardiomyocytes from oxidative damage .

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular membranes and specific receptors. Its hydroxyl groups facilitate hydrogen bonding with membrane lipids, influencing membrane fluidity and permeability. Additionally, it may interact with nuclear receptors, modulating gene expression and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Lanostane: A triterpenoid with a similar cyclopenta[a]phenanthrene core but lacking the hydroxyl and oxan-2-yl groups.

    Cholestane: Another triterpenoid with a similar structure but different functional groups and biological activity.

    16-Hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-1,2,5,6,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one: A closely related compound with an additional hydroxyl group and different stereochemistry.

Uniqueness

The uniqueness of Panaxadiol lies in its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other triterpenoids.

Biological Activity

Panaxadiol, a triterpenoid sapogenin derived from Panax ginseng, exhibits a range of biological activities that have garnered significant attention in pharmacological research. This article delves into its biological activity, focusing on its anticancer properties, neuroprotective effects, and other therapeutic potentials based on diverse studies.

Overview of this compound

This compound is one of the primary metabolites of ginsenosides, which are the active components of ginseng. It has been identified as a compound with potential therapeutic benefits including anticancer, neuroprotective, and anti-inflammatory properties. The compound's structure allows for various modifications that enhance its bioavailability and efficacy in biological systems .

Research has demonstrated that this compound exhibits significant anticancer activity through multiple mechanisms:

  • Inhibition of PD-L1 Expression : A study found that this compound significantly inhibited the expression of programmed cell death-ligand 1 (PD-L1) in human colon cancer cells. This inhibition was mediated through the suppression of hypoxia-inducible factor (HIF)-1α and signal transducer and activator of transcription 3 (STAT3) pathways .
  • Synergistic Effects with Other Compounds : In combination with epigallocatechin gallate (EGCG), this compound enhanced apoptotic effects in colorectal cancer cells, indicating a synergistic interaction that could lead to improved therapeutic outcomes .
  • Xenograft Studies : In vivo studies using xenograft models confirmed the anti-proliferative effects of this compound, demonstrating its potential as a viable candidate for cancer therapy .

Table: Summary of Anticancer Studies Involving this compound

StudyMethodFindings
In vitro & In vivoInhibited PD-L1 expression; reduced tumor proliferation; enhanced CTL activity
Apoptosis assayIncreased apoptosis in combination with EGCG; reduced S-phase fractions
Co-culture modelDemonstrated metabolism-dependent efficacy against tumor cells

Neuroprotective Effects

This compound has also been studied for its neuroprotective properties. Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases. The compound's ability to modulate signaling pathways involved in inflammation and neuronal survival is being explored as a potential therapeutic avenue for conditions such as Alzheimer's disease .

Anti-Inflammatory Properties

In addition to its anticancer and neuroprotective effects, this compound has shown promise in reducing inflammation. A study highlighted its ability to decrease pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the NF-κB signaling pathway in models of acute kidney injury . This suggests that this compound could be beneficial in managing inflammatory conditions.

Case Studies and Clinical Implications

Several case studies have illustrated the clinical implications of this compound:

  • Acute Kidney Injury : A case-control study demonstrated that treatment with this compound significantly improved renal function in mice subjected to lipopolysaccharide (LPS)-induced acute kidney injury by reducing serum creatinine levels and inflammatory markers .
  • Cancer Therapy : The combination therapies involving this compound have shown enhanced efficacy in cancer treatment protocols, suggesting its role as an adjunct therapy alongside conventional treatments.

Properties

IUPAC Name

4,4,8,10,14-pentamethyl-17-(2,6,6-trimethyloxan-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O3/c1-25(2)13-9-14-30(8,33-25)19-10-16-29(7)24(19)20(31)18-22-27(5)15-12-23(32)26(3,4)21(27)11-17-28(22,29)6/h19-24,31-32H,9-18H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVLHOJXLNBFHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CCC5C4(CCC(C5(C)C)O)C)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Panaxadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

19666-76-3
Record name Panaxadiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=308879
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 19666-76-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Melting Point

250 °C
Record name Panaxadiol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038243
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.